EAM-2201

Descripción general

Descripción

Aplicaciones Científicas De Investigación

EAM2201 se ha estudiado por su potencial para interactuar con varias enzimas metabolizadoras de fármacos. Se ha demostrado que inhibe las actividades de las enzimas citocromo P450 y las uridina 5’-difosfo-glucuronosiltransferasas en los microsomas hepáticos humanos . Esto lo convierte en una herramienta valiosa para estudiar las interacciones fármaco-fármaco y el metabolismo de otros compuestos . Además, EAM2201 se ha utilizado en toxicología forense para comprender su metabolismo y detectar su presencia en muestras biológicas .

Mecanismo De Acción

EAM2201 actúa como un agonista completo en los receptores cannabinoides CB1 y CB2 . Se une a estos receptores con alta afinidad, imitando los efectos del delta-9-tetrahidrocannabinol (THC) . La activación de estos receptores conduce a varios efectos fisiológicos, incluida la percepción alterada, el estado de ánimo y la cognición . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la adenilato ciclasa y la modulación de los canales iónicos .

Análisis Bioquímico

Biochemical Properties

EAM-2201 interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit the activities of major drug-metabolizing enzymes, cytochrome P450s (CYPs), and uridine 5′-diphospho-glucuronosyltransferases (UGTs) in human liver microsomes . The metabolites of this compound are produced by defluorination, hydroxylation, carboxylation, dehydrogenation, N-dealkylation, and/or glucuronidation .

Cellular Effects

This compound influences cell function by acting as a potent agonist for the cannabinoid receptors

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de EAM2201 implica la reacción del cloruro de 4-etil-1-naftilénico con ácido 1-(5-fluoropentil)-1H-indol-3-carboxílico en presencia de una base como el carbonato de potasio . La reacción se lleva a cabo típicamente en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de Producción Industrial

La producción industrial de EAM2201 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

EAM2201 experimenta diversas reacciones químicas, incluyendo:

Oxidación: EAM2201 puede ser oxidado para formar metabolitos hidroxilados.

Reducción: Las reacciones de reducción son menos comunes para EAM2201.

Sustitución: EAM2201 puede sufrir reacciones de sustitución, particularmente en el grupo fluoropentil.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como la azida de sodio o el cianuro de potasio.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y carboxilados de EAM2201 .

Comparación Con Compuestos Similares

EAM2201 es estructuralmente similar a otros cannabinoides sintéticos como JWH-210 y AM-2201 . es único debido a la presencia de un grupo etilo en la posición 4 del anillo naftil y un átomo de flúor en la cadena pentil . Esta modificación estructural mejora su afinidad de unión y potencia en los receptores cannabinoides .

Lista de Compuestos Similares

- JWH-210

- AM-2201

- MAM-2201

- THJ-2201

Actividad Biológica

(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, commonly referred to as EAM-2201, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This compound is structurally related to other synthetic cannabinoids, such as JWH-210, and exhibits significant psychoactive properties. Understanding its biological activity is crucial for both therapeutic applications and risk assessment in the context of substance abuse.

Chemical Structure and Properties

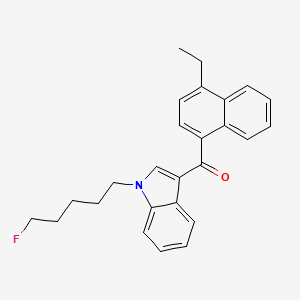

This compound has the following chemical structure:

- Molecular Formula: C26H26FNO

- Molecular Weight: 387.4891 g/mol

- CAS Number: 1364933-60-7

The compound features an ethyl group on the naphthalene moiety and a fluoropentyl chain attached to the indole structure, which enhances its affinity for cannabinoid receptors.

This compound acts primarily as a full agonist at the cannabinoid receptors (CB1 and CB2). This interaction leads to various physiological effects similar to those produced by Δ9-tetrahydrocannabinol (THC), the active component of cannabis. The high potency of this compound can result in more intense effects compared to THC due to its ability to activate these receptors more effectively.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Cannabinoid Receptor Agonism | This compound binds strongly to CB1 and CB2 receptors, leading to psychoactive effects. |

| Psychoactive Effects | Users report effects such as euphoria, relaxation, and altered perception. |

| Toxicological Effects | Associated with severe adverse reactions including tachycardia, hallucinations, and potential respiratory depression. |

Case Studies and Research Findings

Recent studies have highlighted the risks associated with synthetic cannabinoids like this compound. For instance:

- Case Reports of Toxicity : There have been multiple case reports linking this compound use to severe health complications, including cardiovascular events and psychiatric disturbances. Users have experienced symptoms such as agitation, psychosis, and seizures following consumption .

- Potency Comparison : Research indicates that synthetic cannabinoids can be significantly more potent than THC. For example, studies suggest that this compound may produce effects at lower doses than cannabis-derived products due to its full agonist properties at cannabinoid receptors .

- Risk Assessment Reports : The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has documented instances of mass poisonings linked to synthetic cannabinoids, emphasizing the unpredictable nature of their potency and effects .

Propiedades

IUPAC Name |

(4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCXPXDWLZORPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745434 | |

| Record name | EAM 2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-60-7 | |

| Record name | (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EAM-2201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EAM 2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EAM-2201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO52S1U9ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does EAM-2201 interact with its target and what are the downstream effects?

A1: this compound acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While the precise downstream effects are still under investigation, activation of CB receptors is known to influence various physiological processes, including mood, appetite, pain perception, and memory.

Q2: What is known about the metabolism of this compound?

A2: Research indicates that this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (CYPs) . Studies utilizing human liver microsomes and recombinant CYPs have identified specific CYP enzymes involved in its metabolism, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Further research has also explored the potential for this compound to inhibit certain CYP and UGT (uridine 5′-diphospho-glucuronosyltransferases) enzymes, suggesting a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .

Q3: Are the metabolites of this compound biologically active?

A3: Yes, research suggests that several major phase I metabolites of this compound retain activity at cannabinoid receptors . This finding implies that these metabolites may contribute to the overall effects of the parent compound and could potentially prolong its duration of action.

Q4: What analytical techniques are used to study this compound?

A4: Several analytical methods are employed to detect, identify, and quantify this compound and its metabolites. These include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution LC-Orbitrap-MS/MS . These techniques provide the sensitivity and selectivity needed to analyze complex biological samples and differentiate this compound from other compounds.

Q5: What are the implications of this compound being found in forensic samples?

A5: The detection of this compound in forensic samples, such as those described in case reports , highlights its emergence as a new psychoactive substance. This finding underscores the importance of developing and refining analytical methods for its detection and identification, especially in the context of forensic investigations and clinical toxicology.

Q6: Has this compound been detected in products like "spice-like" herbal mixtures?

A6: Yes, this compound has been identified and quantified in "spice-like" herbal mixtures, indicating its presence in products marketed and sold as alternatives to cannabis . This discovery raises concerns about the potential health risks associated with the use of such products, as their composition and potency can vary significantly.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.